5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of Benzyl Groups: The benzyl groups are attached via reductive amination or alkylation reactions, using suitable benzyl halides and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzyl groups, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- 5-amino-1-(3-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the presence of both amino and methoxybenzyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-8-3-2-6-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-4-7-14(19)9-12/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZJTNRVABBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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